![molecular formula C14H11N3OS B1347674 4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol CAS No. 26028-88-6](/img/structure/B1347674.png)

4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

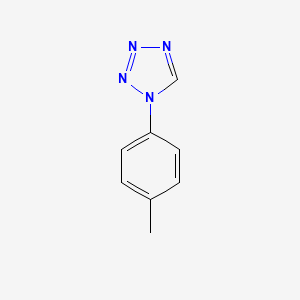

“4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol” is a chemical compound that belongs to the class of 1,2,4-triazoles . It has been studied for its potential applications in various fields, including medicinal chemistry .

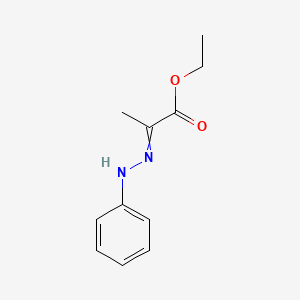

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . Typically, these compounds are synthesized through a cyclization reaction involving a benzoic acid hydrazide, which is reacted with CS2 in a solution of alkali ethanol to give a potassium dithiocarbazinate salt. This salt is then cyclized with hydrazine hydrate under reflux conditions to prepare the basic nucleus .

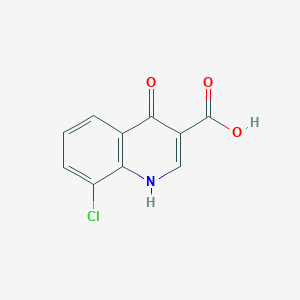

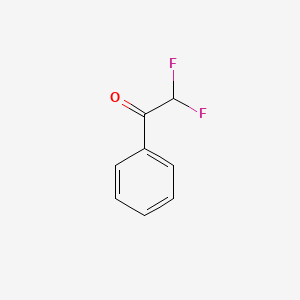

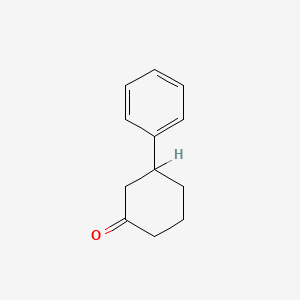

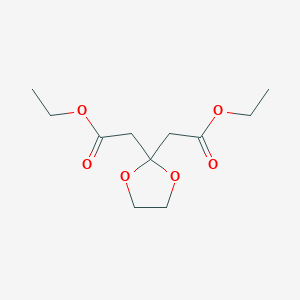

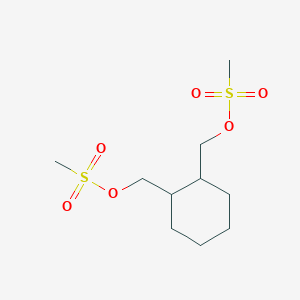

Molecular Structure Analysis

The molecular structure of “4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol” is characterized by the presence of a 1,2,4-triazole ring, a phenyl group, and a mercapto group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

The chemical reactions involving “4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol” are likely to be influenced by the functional groups present in the molecule. For instance, the mercapto group (-SH) is known to be reactive and can participate in various chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol” would depend on its molecular structure. Detailed information about its properties such as melting point, solubility, and stability would typically be determined through experimental studies .

Applications De Recherche Scientifique

Antimicrobial Agent

1,2,4-Triazole derivatives have been studied for their antibacterial activity against various bacterial strains such as E. coli and S. aureus . They are often screened using methods like paper disc diffusion to determine their effectiveness at different concentrations.

Cancer Research

These compounds have also been explored for their potential in cancer treatment due to their ability to inhibit uncontrolled cell growth . Research into novel 1,2,4-triazole derivatives as anticancer agents is ongoing.

Material Synthesis

The structural properties of 1,2,4-triazole derivatives make them interesting candidates for the design and development of new materials . Their reactivity insights can aid synthetic organic chemists in creating innovative materials.

Environmental Remediation

Some triazole derivatives have been used in the synthesis of nanocomposites for the removal of heavy metals like cadmium from water sources . This application is crucial for environmental protection and public health.

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been reported to target cadmium ions .

Mode of Action

It’s worth noting that similar compounds have been used in the synthesis of nanoparticles for the removal of cadmium ions .

Biochemical Pathways

Compounds with similar structures have been reported to exhibit antimicrobial activities , suggesting that they may interfere with the biochemical pathways of microorganisms.

Result of Action

Compounds with similar structures have been reported to exhibit antimicrobial activities , indicating that they may have a bactericidal or bacteriostatic effect.

Action Environment

It’s worth noting that similar compounds have been used in the synthesis of nanoparticles for the removal of cadmium ions, suggesting that they may be effective in various environmental conditions .

Propriétés

IUPAC Name |

3-(4-hydroxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c18-12-8-6-10(7-9-12)13-15-16-14(19)17(13)11-4-2-1-3-5-11/h1-9,18H,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQHFMIKRTUVNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419946 |

Source

|

| Record name | 4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol | |

CAS RN |

26028-88-6 |

Source

|

| Record name | 4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B1347601.png)